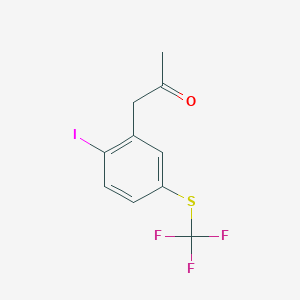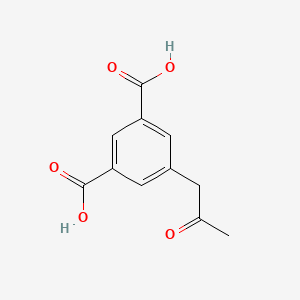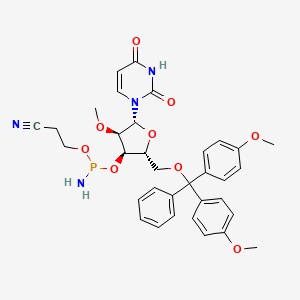
(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound features a 2’-O-methyl group, a 5’-O-(4,4’-dimethoxytrityl) (DMT) protecting group, and a 3’-cyanoethyl (CE) phosphoramidite group. These modifications enhance the stability and hybridization properties of the resulting oligonucleotides, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite involves multiple steps. The key steps include the protection of the uridine nucleoside, methylation at the 2’-hydroxyl group, and the introduction of the DMT and CE phosphoramidite groups. The process typically starts with the protection of the 5’-hydroxyl group of uridine using the DMT group. This is followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine. Finally, the 3’-hydroxyl group is converted to a CE phosphoramidite .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced as a white to off-white powder with a purity of ≥98.0% .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Deprotection: The CE group is removed under basic conditions to yield the final oligonucleotide product.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane.
Deprotection: Ammonium hydroxide or methylamine.
Major Products Formed
The major products formed from these reactions are the desired oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methyl modification .
Wissenschaftliche Forschungsanwendungen
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of RNA structure and function, as well as the development of antisense oligonucleotides.
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Production of high-affinity probes for diagnostic applications.
Wirkmechanismus
The 2’-O-methyl modification enhances the stability of the oligonucleotides by increasing resistance to nuclease degradation. The DMT group protects the 5’-hydroxyl group during synthesis, ensuring selective reactions at other positions. The CE phosphoramidite group facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to stable phosphate triesters. These modifications collectively improve the hybridization properties and stability of the oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-Methyl-5’-O-DMT-Cytidine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Adenosine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Guanosine-3’-CE-Phosphoramidite
Uniqueness
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is unique due to its specific modifications that enhance stability and hybridization properties. The 2’-O-methyl group provides nuclease resistance, while the DMT and CE phosphoramidite groups facilitate efficient oligonucleotide synthesis .
Eigenschaften
Molekularformel |
C34H37N4O9P |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H37N4O9P/c1-41-26-14-10-24(11-15-26)34(23-8-5-4-6-9-23,25-12-16-27(42-2)17-13-25)44-22-28-30(47-48(36)45-21-7-19-35)31(43-3)32(46-28)38-20-18-29(39)37-33(38)40/h4-6,8-18,20,28,30-32H,7,21-22,36H2,1-3H3,(H,37,39,40)/t28-,30-,31-,32-,48?/m1/s1 |
InChI-Schlüssel |
KLELJVLYCVQKBP-NEGTWAENSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
Kanonische SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


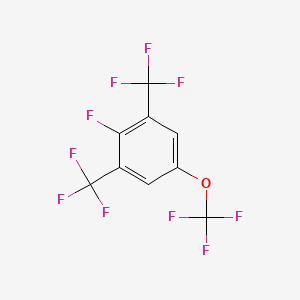
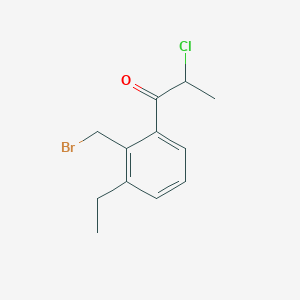
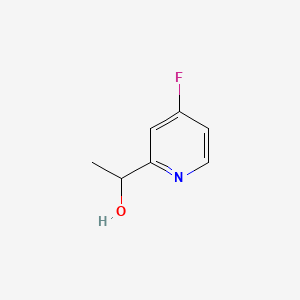
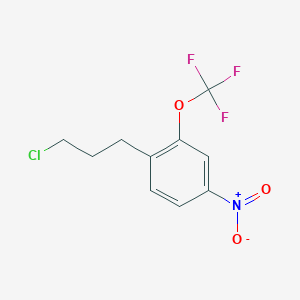


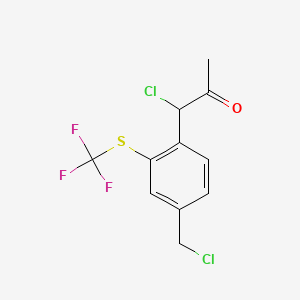
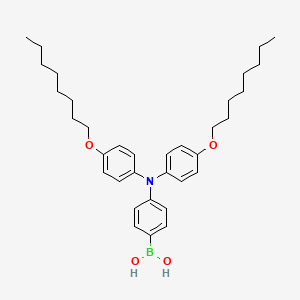
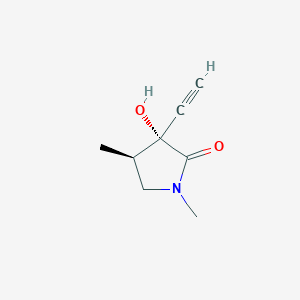
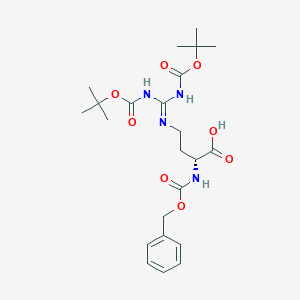
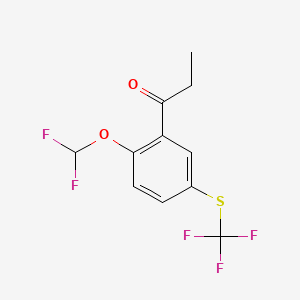
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
